molecular formula C19H19N3O4 B2984641 N-benzyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892269-11-3

N-benzyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2984641
CAS RN: 892269-11-3
M. Wt: 353.378
InChI Key: SKJNXRZJJZGQMF-UHFFFAOYSA-N
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Description

“N-benzyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic compound. It contains a quinazoline core, which is a type of nitrogen-containing heterocycle . Quinazolines are found in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The compound has several functional groups including an amide, an ether, and a quinazoline. These functional groups can participate in various chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, reactions at the benzylic position (the carbon next to the aromatic ring) are common .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups like the amide and ether in this compound would likely make it polar and potentially soluble in polar solvents .

Scientific Research Applications

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the formation of heterocyclic compounds. Its structure is conducive to reactions involving C-H functionalization , which is a cornerstone in constructing complex organic molecules. Additionally, it can participate in hetero-hetero bond formations , contributing to the synthesis of diverse heterocyclic frameworks .

Medicinal Chemistry

In medicinal chemistry, this quinazoline derivative is a key intermediate in the synthesis of various pharmacologically active molecules. One notable application is in the production of Lacosamide , an anticonvulsant drug used for treating epilepsy and pain. The compound serves as a precursor in the synthesis scheme for Lacosamide, highlighting its importance in drug development .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process the compound is involved in. Quinazolines, for example, are often used in drugs that inhibit tyrosine kinases, which are enzymes involved in many cellular processes .

Future Directions

The future directions for this compound would depend on its potential applications. Given the biological activity of many quinazoline derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-benzyl-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-26-10-9-22-18(24)15-8-7-14(11-16(15)21-19(22)25)17(23)20-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJNXRZJJZGQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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